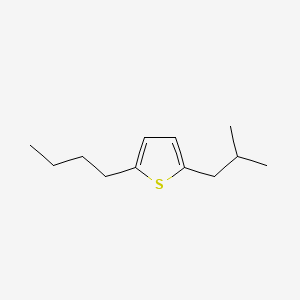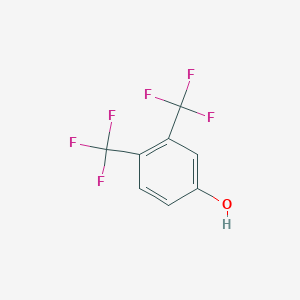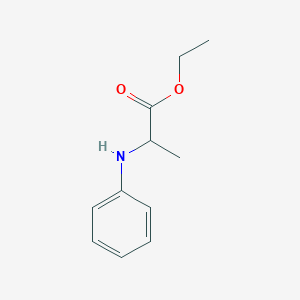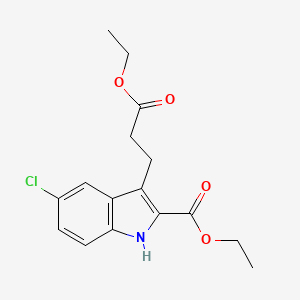![molecular formula C24H24N2O6S B3053698 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 5537-24-6](/img/new.no-structure.jpg)
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H24N2O6S and its molecular weight is 468.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for a variety of infections and diseases in humans.
Mode of Action
This compound interacts with its bacterial targets by inhibiting their biofilm formation . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. By inhibiting biofilm formation, this compound disrupts the bacteria’s protective mechanism, making them more susceptible to antibacterial agents.
Pharmacokinetics
Sulfonamides, a group of compounds to which this compound belongs, are known for their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .
Result of Action
The result of the compound’s action is the inhibition of biofilm formation in Escherichia coli and Bacillus subtilis, leading to a decrease in their resistance to antibacterial agents . According to a hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may have antibacterial potential and inhibitory activity against certain enzymes .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
CAS No. |
5537-24-6 |
|---|---|
Molecular Formula |
C24H24N2O6S |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C24H24N2O6S/c1-2-30-20-11-9-19(10-12-20)26(33(28,29)21-6-4-3-5-7-21)17-24(27)25-18-8-13-22-23(16-18)32-15-14-31-22/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) |
InChI Key |
YHAXHZXABWYHDF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



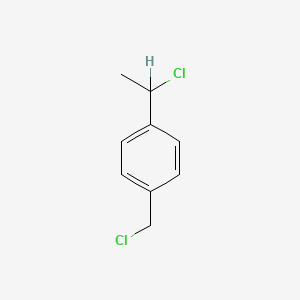
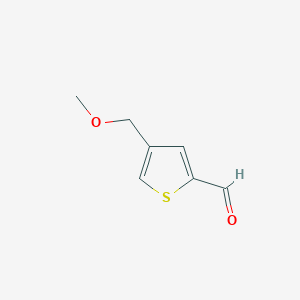
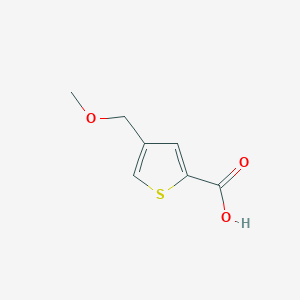
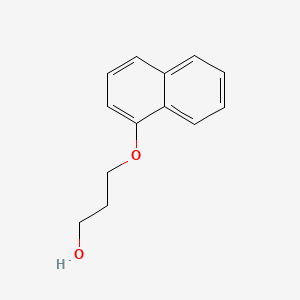
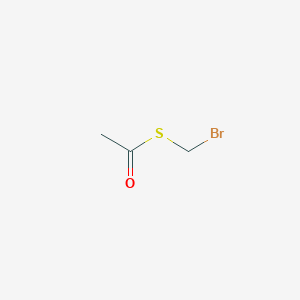
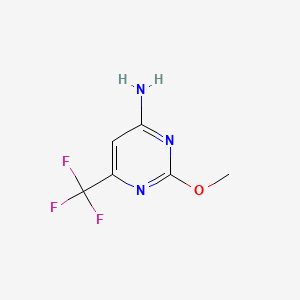
![4-Chloro-2-[(dimethylamino)methyl]phenol](/img/structure/B3053628.png)
